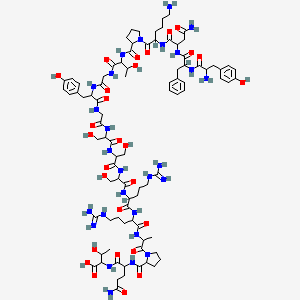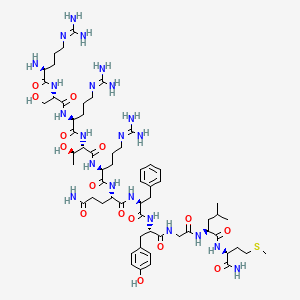
216862-58-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CEF14, EBV Rta Protein (28-37) involves peptide synthesis techniques. The peptide sequence is Asp-Tyr-Cys-Asn-Val-Leu-Asn-Lys-Glu-Phe. The synthesis typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to form peptide bonds.
Industrial Production Methods
Industrial production of peptides like CEF14, EBV Rta Protein (28-37) involves large-scale SPPS. The process includes the following steps:
Resin Loading: The first amino acid is attached to a resin.
Chain Elongation: Sequential addition of amino acids using coupling reagents.
Cleavage: The peptide is cleaved from the resin.
Purification: The crude peptide is purified using techniques like high-performance liquid chromatography (HPLC).
Lyophilization: The purified peptide is lyophilized to obtain a dry powder.
Análisis De Reacciones Químicas
Types of Reactions
CEF14, EBV Rta Protein (28-37) can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
Aplicaciones Científicas De Investigación
CEF14, EBV Rta Protein (28-37) has several scientific research applications:
Vaccine Development: It is used in the development of peptide-based vaccines targeting Epstein-Barr virus.
Cancer Research: It is used to study the role of Epstein-Barr virus in cancers such as nasopharyngeal carcinoma and Hodgkin’s lymphoma.
Drug Development: It is used in the development of antiviral drugs targeting Epstein-Barr virus.
Mecanismo De Acción
CEF14, EBV Rta Protein (28-37) exerts its effects by interacting with the immune system. It is recognized by HLA A24 molecules on the surface of antigen-presenting cells, which present the peptide to cytotoxic T lymphocytes (CTLs). This interaction triggers an immune response against cells infected with Epstein-Barr virus . The molecular targets involved include HLA A24 molecules and T cell receptors on CTLs .
Comparación Con Compuestos Similares
Similar Compounds
CEF14, EBV Rta Protein (28-37): HLA A24-restricted epitope from Epstein-Barr virus Rta protein.
CEF14, EBV Rta Protein (29-38): Another epitope from Epstein-Barr virus Rta protein with a slightly different sequence.
CEF14, EBV Rta Protein (27-36): Another epitope from Epstein-Barr virus Rta protein with a slightly different sequence.
Uniqueness
CEF14, EBV Rta Protein (28-37) is unique due to its specific sequence and its ability to be recognized by HLA A24 molecules. This specificity makes it a valuable tool for studying immune responses in individuals with the HLA A24 allele .
Propiedades
Número CAS |
216862-58-7 |
|---|---|
Fórmula molecular |
C₅₅H₈₁N₁₃O₁₈S |
Peso molecular |
1244.37 |
Secuencia |
One Letter Code: DYCNVLNKEF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







